molecular formula C24H28N4O3S B11260180 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B11260180
M. Wt: 452.6 g/mol
InChI Key: LVKRYSFVUDXJIE-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and an ethoxybenzene sulfonamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine to form the pyridazinone core . The azepane group is introduced through nucleophilic substitution reactions, and the final sulfonamide moiety is attached via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and azepane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or azepane derivatives.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLOROTHIOPHENE-2-SULFONAMIDE
  • N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Uniqueness

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzene sulfonamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C24H28N4O3S/c1-2-31-21-10-12-22(13-11-21)32(29,30)27-20-9-7-8-19(18-20)23-14-15-24(26-25-23)28-16-5-3-4-6-17-28/h7-15,18,27H,2-6,16-17H2,1H3

InChI Key

LVKRYSFVUDXJIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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